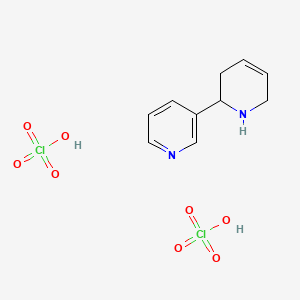
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalenol core and a bromophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalenol Core: This step involves the cyclization of suitable precursors to form the naphthalenol structure.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with the naphthalenol core.
Stereoselective Reduction: The final step involves the stereoselective reduction of the intermediate to obtain the desired (1R,2R)- configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stereoselectivity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the bromophenoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted naphthalenol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The naphthalenol core may also participate in various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenol, 2-(2-chlorophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with a chlorophenoxy group instead of a bromophenoxy group.
1-Naphthalenol, 2-(2-fluorophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with a fluorophenoxy group.
1-Naphthalenol, 2-(2-iodophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with an iodophenoxy group.
Uniqueness
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- is unique due to the presence of the bromophenoxy group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various halogen bonding interactions, influencing the compound’s behavior in chemical and biological systems.
Eigenschaften
CAS-Nummer |
439940-54-2 |
|---|---|
Molekularformel |
C16H13BrO2 |
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
(1R,2R)-2-(2-bromophenoxy)-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C16H13BrO2/c17-13-7-3-4-8-14(13)19-15-10-9-11-5-1-2-6-12(11)16(15)18/h1-10,15-16,18H/t15-,16-/m1/s1 |
InChI-Schlüssel |
IBPGBYDRZYCVJC-HZPDHXFCSA-N |
Isomerische SMILES |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)OC3=CC=CC=C3Br)O |
Kanonische SMILES |
C1=CC=C2C(C(C=CC2=C1)OC3=CC=CC=C3Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)


![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)
![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)






![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
